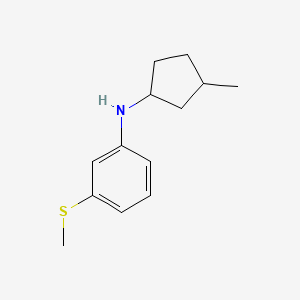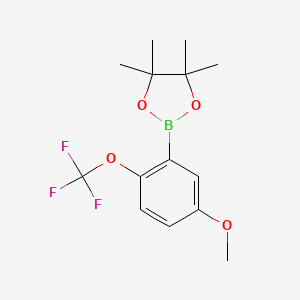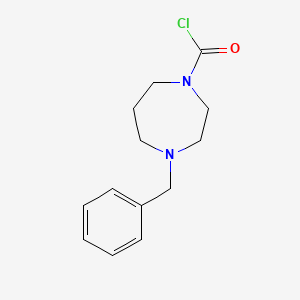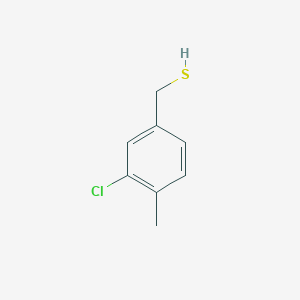![molecular formula C12H17NO2 B13300411 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)
2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.26888 g/mol This compound features a cyclopropylamino group attached to an ethyl chain, which is further connected to a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol typically involves the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamino group can be synthesized through the reaction of cyclopropylamine with an appropriate precursor, such as an alkyl halide or an ester.
Attachment to the Ethyl Chain: The cyclopropylamino group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Formation of the Methoxyphenol Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, leading to various biological effects. The methoxyphenol moiety may also contribute to its activity by modulating oxidative stress or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Cyclopropylamino)ethyl]-4-hydroxyphenol: Similar structure but lacks the methoxy group.
2-[1-(Cyclopropylamino)ethyl]-4-ethoxyphenol: Similar structure but has an ethoxy group instead of a methoxy group.
2-[1-(Cyclopropylamino)ethyl]-4-chlorophenol: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is unique due to the presence of both the cyclopropylamino and methoxyphenol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[1-(cyclopropylamino)ethyl]-4-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-8(13-9-3-4-9)11-7-10(15-2)5-6-12(11)14/h5-9,13-14H,3-4H2,1-2H3 |
InChI Key |
DHJMGVZTDGYGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13300338.png)

![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)

![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)

![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)

![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)

amine](/img/structure/B13300409.png)


